



Application Notes & Protocols: In Vivo Imaging with [18F]Fluorodeoxyglucose (FDG)

Author: BenchChem Technical Support Team. Date: December 2025

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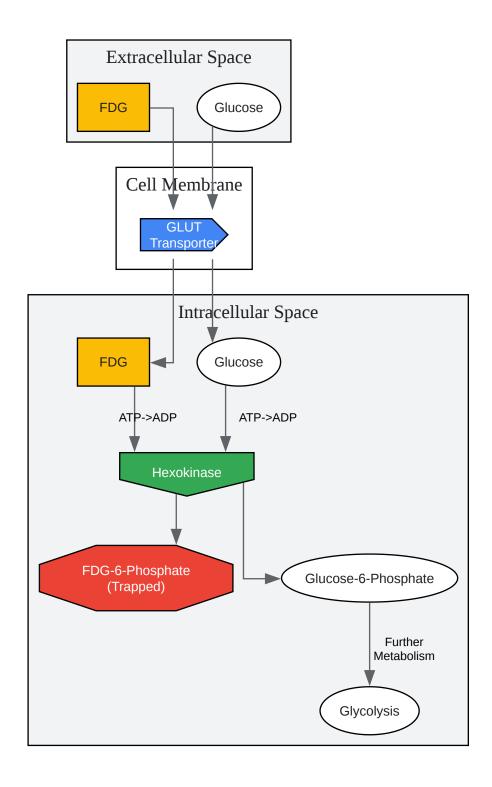
Audience: Researchers, scientists, and drug development professionals.

Introduction: [18F]Fluorodeoxyglucose, commonly abbreviated as FDG, is a radiolabeled analog of glucose used extensively in molecular imaging.[1][2] It is the most common radiotracer for Positron Emission Tomography (PET), a non-invasive, functional imaging technique that visualizes and measures metabolic processes in vivo.[1][2][3] The principle behind FDG-PET lies in the altered glucose metabolism of many pathological tissues, particularly cancer cells. These cells often exhibit a significantly increased rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[4][5] By tracing the accumulation of FDG, PET imaging provides a sensitive method for detecting, staging, and monitoring the response to therapy in oncology, as well as for research in neurology, cardiology, and inflammation.[2][3][6]

Mechanism of Action: Metabolic Trapping

FDG is transported across the cell membrane by glucose transporters (GLUTs) in a manner similar to glucose.[4][7] Once inside the cell, both molecules are phosphorylated by the enzyme hexokinase. While glucose-6-phosphate proceeds through the glycolytic pathway for energy production, the resulting FDG-6-phosphate cannot be effectively metabolized further due to the fluorine atom at the C-2 position.[5][7][8] This leads to the intracellular accumulation, or "metabolic trapping," of FDG-6-phosphate.[5][7] The amount of trapped radiotracer is proportional to the rate of glucose uptake by the cell, which is what is measured and visualized in a PET scan.[7]





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FDG uptake and metabolic trapping pathway.



Preclinical FDG-PET Imaging Protocol for Mouse Models

This protocol outlines a standardized procedure for conducting FDG-PET imaging in mice, which is crucial for obtaining reproducible and reliable data.[9] Key variables such as fasting, temperature, and anesthesia must be carefully controlled as they significantly impact FDG biodistribution.[10][11]

- 1. Animal Preparation (Pre-Injection)
- Animal Model: This protocol is suitable for common mouse strains, including C57/BL6 for general studies or immunodeficient strains like nu/nu mice for tumor xenograft models.[10]
- Fasting: Fast animals for 6-12 hours prior to FDG injection.[10][12] This is critical to reduce blood glucose and insulin levels, which minimizes competition for glucose transporters and reduces background uptake, particularly in muscle.[9][11] Provide water ad libitum.
- Acclimatization & Warming: Allow animals to acclimatize to the procedure room. To prevent activation of brown adipose tissue (BAT), which has high glucose uptake, maintain the animal's body temperature using a heating pad or warming chamber during the preparation, uptake, and imaging phases.[10][11]
- Anesthesia: Anesthetize the mouse using inhalable isoflurane (1.5-2% in oxygen).[10]
 Isoflurane is preferred over agents like ketamine/xylazine, which can cause marked hyperglycemia.[10][11]
- Catheterization (Optional but Recommended): For precise intravenous injection, place a catheter in the lateral tail vein.
- Blood Glucose Measurement: Before injecting the tracer, collect a small blood sample from the tail tip to measure the blood glucose level. Levels should ideally be below 200 mg/dL.[3]
 [13]
- 2. Radiotracer Administration
- Dose: Administer approximately 3.7-7.4 MBq (100-200 μ Ci) of [18F]FDG in a volume of 100-150 μ L of sterile saline.[10][13]

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• Route of Injection: A slow intravenous (IV) bolus injection via the tail vein is the standard and preferred route for ensuring rapid and consistent systemic distribution.[10]

3. Uptake Period

- Duration: Allow a 45-60 minute uptake period following injection.[2][12][14]
- Environment: During this entire period, the animal must remain anesthetized and warm to maintain a stable physiological state and prevent stress- or cold-induced artifacts in FDG distribution.[10][11][15]

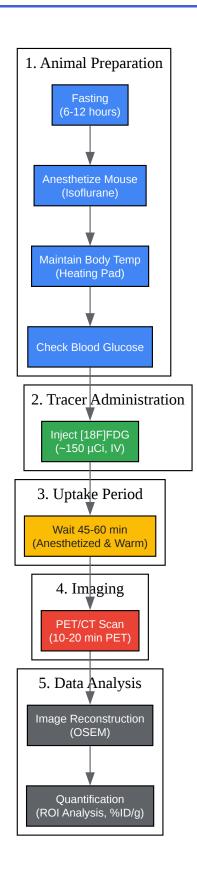
4. PET/CT Imaging

- Positioning: Securely position the anesthetized animal on the scanner bed.
- CT Scan: Perform a low-dose CT scan (typically 5-10 minutes) for anatomical co-registration and attenuation correction of the subsequent PET data.
- PET Scan: Immediately following the CT, acquire a static PET emission scan for 10-20 minutes.[10]
- Post-Scan Monitoring: After imaging, monitor the animal until it has fully recovered from anesthesia in a warm, clean cage.[9]

5. Data Analysis

- Image Reconstruction: Reconstruct the PET data using a standard algorithm such as
 Ordered Subset Expectation Maximization (OSEM).[14] The CT data is used to correct for
 photon attenuation.
- Image Analysis: Co-register the PET and CT images. Draw Regions of Interest (ROIs) over specific organs or tumors using the anatomical guidance from the CT scan.
- Quantification: From the ROIs, calculate the mean or maximum radioactivity concentration.
 This value is typically expressed as the percentage of injected dose per gram of tissue
 (%ID/g) or converted to a Standardized Uptake Value (SUV).[13][14][16]





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Experimental workflow for preclinical FDG-PET imaging.



Quantitative Data: Representative FDG Biodistribution

The biodistribution of [18F]FDG can vary based on experimental conditions. The following table summarizes representative quantitative data for FDG uptake in various tissues of tumor-bearing mice under optimal imaging conditions (fasted, anesthetized, and warmed). Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ / Tissue	Mean %ID/g (± SD)	Primary References
Brain	10.5 ± 2.1	[11][16]
Heart	4.5 ± 1.5	[10][11]
Lungs	2.1 ± 0.6	[17]
Liver	2.8 ± 0.9	[11][17]
Kidneys	3.5 ± 1.2	[11][17]
Skeletal Muscle	1.2 ± 0.5	[10][11]
Brown Adipose Tissue (BAT)	1.5 ± 0.7	[10][11]
Tumor (Human Xenograft)	5.8 ± 2.2	[13]

Note: Values are synthesized from multiple preclinical studies and represent typical ranges. Actual values can vary significantly depending on the specific mouse strain, tumor model, and precise experimental protocol.

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- To cite this document: BenchChem. [Application Notes & Protocols: In Vivo Imaging with [18F]Fluorodeoxyglucose (FDG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675660#compound-name-in-vivo-imaging-techniques]

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